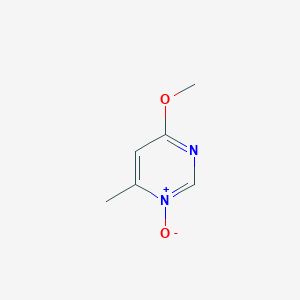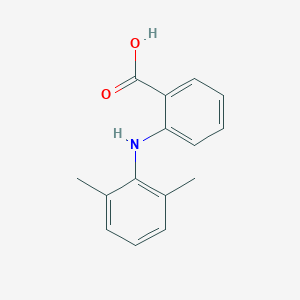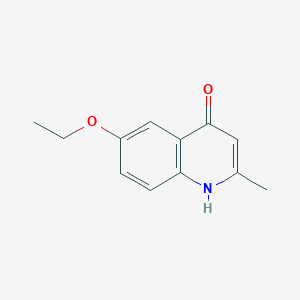
4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium, also known as Meldrum's acid, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties. It was first synthesized by the American chemist, John Meldrum, in 1908. Since then, it has been widely used in various scientific research applications.
Mécanisme D'action
4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid acts as a nucleophile due to the presence of the carbonyl group in its structure. It can also act as a Lewis acid due to the presence of the acidic proton on the methylene group adjacent to the carbonyl group. The acidic proton can be easily abstracted by a base, leading to the formation of an enolate ion. The enolate ion can then act as a nucleophile in various reactions.
Effets Biochimiques Et Physiologiques
4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations. It is highly reactive and can be hazardous if not handled properly. It is also sensitive to moisture and should be stored in a dry environment.
Orientations Futures
There are several future directions for the research on 4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid. One possible direction is the development of new synthetic methods using 4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid as a building block. Another direction is the study of its potential as an antioxidant and anti-cancer agent. Moreover, the use of 4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid as a catalyst in various reactions can also be further explored.
Conclusion:
4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid is a unique chemical compound that has gained significant attention in the field of organic chemistry. It has been widely used in various scientific research applications due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid can lead to the development of new synthetic methods and the discovery of its potential as an antioxidant and anti-cancer agent.
Méthodes De Synthèse
4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction produces a cyclic intermediate, which upon hydrolysis, leads to the formation of 4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid.
Applications De Recherche Scientifique
4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid has been widely used in various scientific research applications. It is commonly used as a building block for the synthesis of complex organic molecules. It is also used as a reagent in organic reactions such as Michael addition, aldol condensation, and Knoevenagel condensation. Moreover, it has been used as a catalyst in various reactions.
Propriétés
Numéro CAS |
17759-08-9 |
|---|---|
Nom du produit |
4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium |
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
4-methoxy-6-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-3-6(10-2)7-4-8(5)9/h3-4H,1-2H3 |
Clé InChI |
NHVRWZFSBUCASX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=[N+]1[O-])OC |
SMILES canonique |
CC1=CC(=NC=[N+]1[O-])OC |
Synonymes |
Pyrimidine, 4-methoxy-6-methyl-, 1-oxide (6CI,8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride](/img/structure/B94234.png)

![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)

![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)








